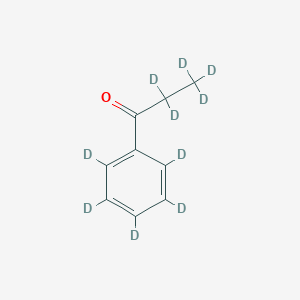

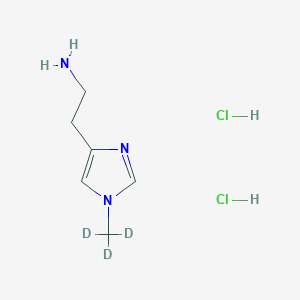

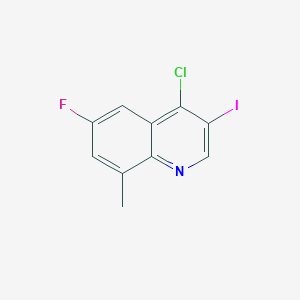

![molecular formula C10H6ClF6N3OS B1436278 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol CAS No. 1823183-33-0](/img/structure/B1436278.png)

3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol

Descripción general

Descripción

3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C10H6ClF6N3OS and its molecular weight is 365.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A novel series of substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using microwave irradiation, characterized by NMR, MS, and elemental analysis (Yang et al., 2015).

- Another research involved the preparation of a similar compound from 1-cyano-4-(chloromethyl)benzene, characterized using X-ray diffraction analysis, showing monoclinic crystal structure (Wang et al., 2018).

- The synthesis and characterization of 8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine using NMR, FTIR, MS, and X-ray diffraction were detailed, revealing monoclinic space group and theoretical calculations for the compound (Mu et al., 2015).

Biological Activity

- Preliminary biological tests indicated that certain synthesized triazolopyridine compounds exhibit weak antifungal activity (Yang et al., 2015).

- A study reported antifungal activities against various pathogens like Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018).

- A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal activities and insecticidal activity, with specific compounds showing high inhibition rates against certain fungi and high mortality rates in insect tests (Xu et al., 2017).

Synthesis Methodology

- Efficient synthesis methods for triazolopyridines were developed using oxidative cyclization and N-Chlorosuccinimide (NCS), aiding in the characterization of these compounds (El-Kurdi et al., 2021).

- Synthesis of 3-Trifluoromethyl-6-Substituted Triazolo-1,3,4-Thiadiazoles detailed a method using 3 trifluoromethyl 4 amino 5 mercapto 1,2,4 triazoles, highlighting the reaction process and structural characterization (Shu, 2003).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine , have been studied and may provide some insight

Mode of Action

It is suggested that the compound may interact with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction could potentially be responsible for the bioactivity of the compound.

Biochemical Pathways

Compounds with similar structures have been shown to have anti-cancer properties This suggests that the compound may affect pathways related to cell proliferation and apoptosis

Pharmacokinetics

The synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, from 2-chloropyrazine has been reported . This could potentially provide some insight into the compound’s pharmacokinetic properties.

Result of Action

It has been suggested that a compound with a similar structure had remarkable anticancer activity on ht-29 cells . It was discovered that the compound induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Action Environment

The storage temperature for a similar compound, 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, is reported to be between 2 and 8 degrees celsius , suggesting that temperature could be an important environmental factor for the stability of these types of compounds.

Propiedades

IUPAC Name |

3-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF6N3OS/c11-5-1-4(9(12,13)14)2-20-7(5)18-19-8(20)22-3-6(21)10(15,16)17/h1-2,6,21H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHDTEPEJMKCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF6N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)

![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)

![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)

![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)